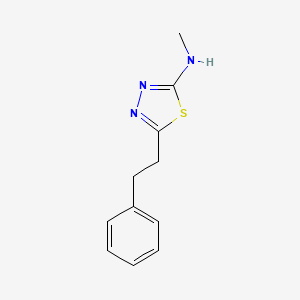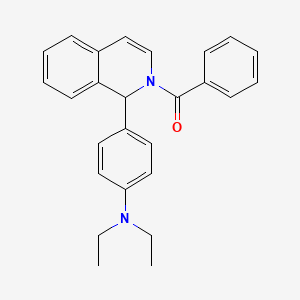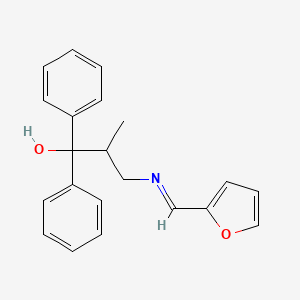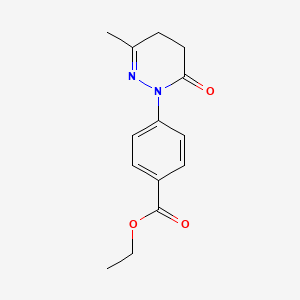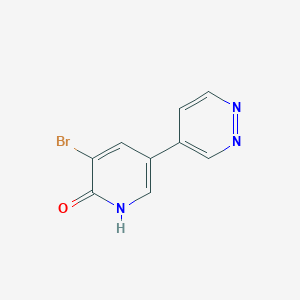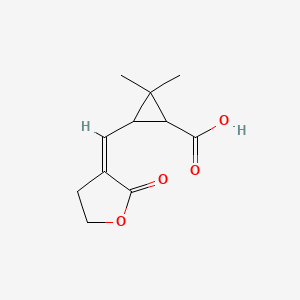
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is an organic compound with a complex structure It features a cyclopropane ring, a furanone moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple is used to react with an alkene.
Introduction of the Furanone Moiety: This step might involve the use of a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the cyclopropane ring and the furanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathway Involvement: Participating in or disrupting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the furanone moiety.
3-(2-Oxodihydrofuran-3(2H)-ylidene)propanoic acid: Lacks the cyclopropane ring.
2,2-Dimethyl-3-(methyl)cyclopropanecarboxylic acid: Lacks the furanone moiety.
Uniqueness
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring, furanone moiety, and carboxylic acid group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(Z)-(2-oxooxolan-3-ylidene)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2)7(8(11)9(12)13)5-6-3-4-15-10(6)14/h5,7-8H,3-4H2,1-2H3,(H,12,13)/b6-5- |
InChI Key |
QPCBFWBMGXGMNJ-WAYWQWQTSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)O)/C=C\2/CCOC2=O)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C2CCOC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


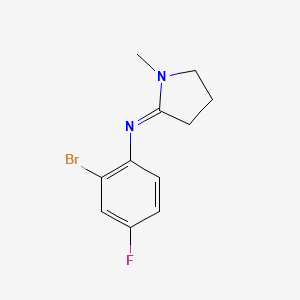
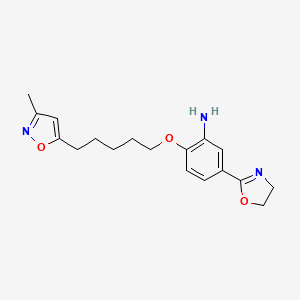
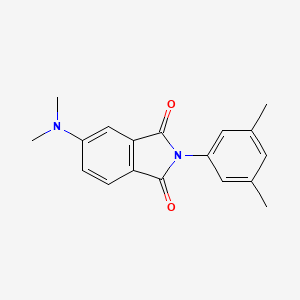

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
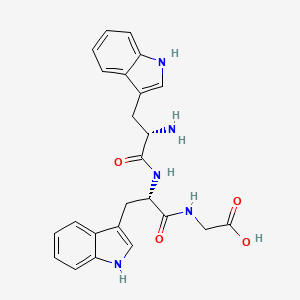
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
